molecular formula C8H6BrF3N2O2 B2587809 Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 2225146-15-4

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No. B2587809
CAS RN: 2225146-15-4
M. Wt: 299.047
InChI Key: KSIIRVOEOGBOQS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2225146-15-4 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves various reactions, including Pd-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” is represented by the InChI Code: 1S/C8H6BrF3N2O2/c1-16-7(15)3-2-4(9)5(8(10,11)12)14-6(3)13/h2H,1H3,(H2,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” can be complex. For instance, one method involves a Pd-catalyzed coupling reaction .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” has a molecular weight of 299.05 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate has been utilized as an intermediate in various chemical syntheses. For instance, it was used in the preparation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through a 2H-azirine ring expansion strategy. The initial products of this reaction were further transformed into alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and eventually converted into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).
  • The compound has also been part of regioexhaustive functionalization processes. For instance, 2-bromo-6-(trifluoromethyl)pyridine, closely related to the compound , was converted into different carboxylic acids, showcasing the versatility of such compounds in synthetic chemistry (Cottet et al., 2004).

Pharmaceutical and Biological Relevance

  • The compound's derivatives have shown potential in pharmaceutical applications. For example, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate has led to the creation of compounds with potential pharmacological activities. The derivatives of this compound interacted with various agents, indicating the possibility of forming pharmacologically active molecules (Coppo & Fawzi, 1998).
  • In another instance, the compound was used in the synthesis of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing its utility in creating molecules of significant pharmacological interest (Hirokawa et al., 2000).

Material Science and Catalysis

  • In the field of material science, the compound's derivatives have been employed in the synthesis of 1,2,4-oxadiazole derivatives, which are expected to exhibit hypertensive activity. This indicates the compound's potential in the development of new materials or drugs with specific biological activities (Kumar & Mashelker, 2007).
  • Furthermore, the compound has been involved in the synthesis of novel compounds with potential antitumor activity, such as methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, highlighting its role in creating bioactive molecules with potential therapeutic applications (Queiroz et al., 2011).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

TFMP derivatives, including “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate”, have potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c1-16-7(15)3-2-4(9)5(8(10,11)12)14-6(3)13/h2H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIIRVOEOGBOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate

CAS RN

2225146-15-4
Record name methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
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